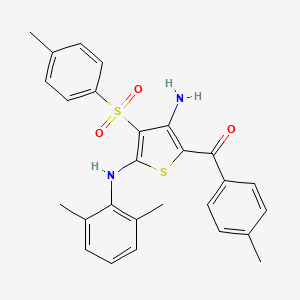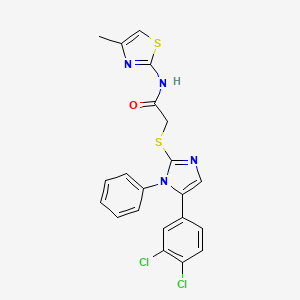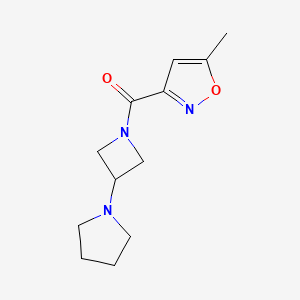
(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 235.287. Other properties such as solubility, melting point, and boiling point are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
One notable application is in the synthesis of isoxazole derivatives, which are critical in developing novel compounds with potential biological activities. For instance, Sobenina et al. (2005) demonstrated the selective preparation of 5-amino-3-(pyrrol-2-yl)isoxazoles, highlighting the utility of isoxazole derivatives in synthetic chemistry for creating structurally diverse molecules Sobenina et al., 2005.
Anticonvulsant and Sodium Channel Blocker Agents
Research by Malik and Khan (2014) involved synthesizing novel derivatives with anticonvulsant activities, evaluated through the maximal electroshock (MES) test. Their study exemplifies the application of such chemical structures in discovering new therapeutic agents, particularly as sodium channel blockers and anticonvulsant medications Malik & Khan, 2014.
Antimicrobial and Anticancer Agents
The creation of novel pyrazole derivatives for antimicrobial and anticancer purposes showcases another critical application. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds evaluated for in vitro antimicrobial and anticancer activity, demonstrating the potential of these derivatives in developing new treatments for infections and cancer Hafez, El-Gazzar, & Al-Hussain, 2016.
Drug Development and Bioactivation Studies
Yu et al. (2011) explored the bioactivation pathway of isoxazole in human liver microsomes, providing valuable insights into the metabolism and potential toxicological implications of isoxazole-containing compounds. Such research is crucial for understanding the safety profile of new drug candidates Yu et al., 2011.
Molecular Structure and Physicochemical Properties
Studies on the synthesis, crystal structure, and DFT analysis of related compounds, as conducted by Huang et al. (2021), contribute to the understanding of the molecular structure and physicochemical properties of these derivatives. This research aids in the rational design of new compounds with desired biological or physical properties Huang et al., 2021.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-6-11(13-17-9)12(16)15-7-10(8-15)14-4-2-3-5-14/h6,10H,2-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRSVIWXLGPHES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2382901.png)
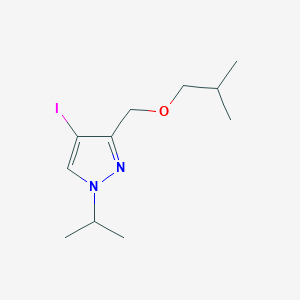
![4-butoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2382903.png)
![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2382904.png)
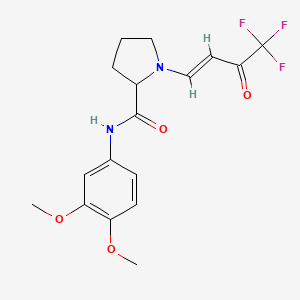
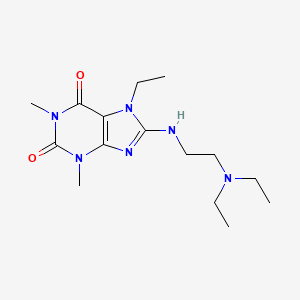
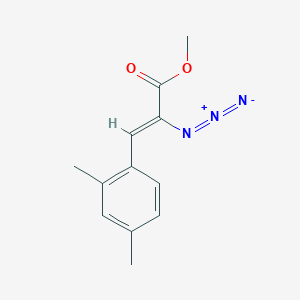
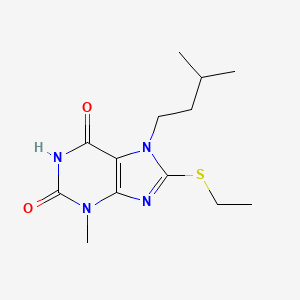
![N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide](/img/structure/B2382913.png)
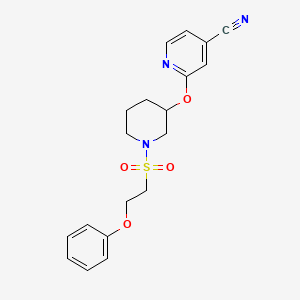
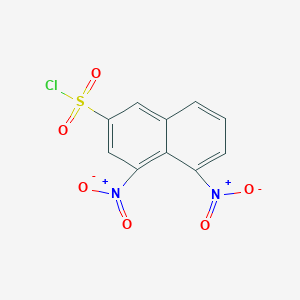
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2382919.png)
